molecular formula C8H12BrNO B1283441 N,N-Diallyl-2-bromoacetamide CAS No. 60277-03-4

N,N-Diallyl-2-bromoacetamide

Cat. No. B1283441
Key on ui cas rn: 60277-03-4
M. Wt: 218.09 g/mol
InChI Key: LUQJYRFAMLETNH-UHFFFAOYSA-N
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Patent
US07273904B2

Procedure details

Bromoacetyl bromide (45 g, 0.22 mol) in ethylacetate (25 mL) was added dropwise to a solution of diallyl amine (9.6 g, 0.1 mol), Et3N (15 mL), in ethyl acetate (50 mL) at 0° C. The reaction was then warmed to ambient temperature, and the stirring was continued for about 3 h. The resulting mixture was washed with saturated NaHCO3 solution (3×100 mL) and dried over Na2SO4. The evaporation of the solvent gave 16.2 g of product as a light yellow oil (yield 75%). ESI-MS (m/z): 218 (M+H+). 1H NMR δD (CDCl3): 5.75 (m, 2H, CH), 5.19 (m, 4H, CH2), 3.95 (d, 4H, NCH2), 3.81 (2, 2H, BrCH2).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([NH:9][CH2:10][CH:11]=[CH2:12])[CH:7]=[CH2:8].CCN(CC)CC>C(OC(=O)C)C>[CH2:6]([N:9]([CH2:10][CH:11]=[CH2:12])[C:3](=[O:4])[CH2:2][Br:1])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C=C)NCC=C
Name
Quantity
15 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with saturated NaHCO3 solution (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The evaporation of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)N(C(CBr)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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